molecular formula C19H22FN3S B3986269 N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B3986269
M. Wt: 343.5 g/mol
InChI Key: YQEGLKMWNMTDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide, commonly known as DF-MPJC, is a novel chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications and unique chemical properties. In

Mechanism of Action

The exact mechanism of action of DF-MPJC is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic systems. DF-MPJC has been shown to increase the release and synthesis of certain neurotransmitters, such as dopamine and serotonin, which are known to play a critical role in mood regulation and cognitive function. It has also been suggested that DF-MPJC may act as a partial agonist or antagonist at certain receptor sites, depending on the concentration and context of the receptor.
Biochemical and Physiological Effects:
DF-MPJC has been found to produce a range of biochemical and physiological effects in various in vitro and in vivo models. These effects include the inhibition of monoamine oxidase activity, the enhancement of serotonin and dopamine release, the modulation of G protein-coupled receptor signaling, and the improvement of cognitive function in animal models of depression and anxiety. DF-MPJC has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

DF-MPJC has several advantages for lab experiments, including its high potency and selectivity towards certain receptors, its favorable pharmacokinetic properties, and its ability to modulate multiple neurotransmitter systems simultaneously. However, there are also some limitations to using DF-MPJC in lab experiments, such as its limited solubility and stability in aqueous solutions, its potential for off-target effects, and its lack of clinical data in humans.

Future Directions

There are several future directions for the research and development of DF-MPJC. One potential avenue is to explore its therapeutic potential in the treatment of neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to investigate its mechanism of action in greater detail, particularly its interactions with specific receptor sites and signaling pathways. Additionally, there is a need for further preclinical and clinical studies to assess the safety and efficacy of DF-MPJC in humans, as well as its potential for drug-drug interactions and long-term effects. Finally, the synthesis and optimization of new derivatives of DF-MPJC could lead to the discovery of even more potent and selective compounds with novel therapeutic applications.

Scientific Research Applications

DF-MPJC has shown promising results in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective binding affinity towards certain receptors in the brain, such as the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. DF-MPJC has also been shown to modulate the activity of certain enzymes and proteins, such as monoamine oxidase and G protein-coupled receptors, which are implicated in the pathophysiology of various neuropsychiatric disorders.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3S/c1-14-11-15(2)13-17(12-14)21-19(24)23-9-7-22(8-10-23)18-5-3-16(20)4-6-18/h3-6,11-13H,7-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEGLKMWNMTDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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